Linafexor is a small molecule drug currently under investigation for its therapeutic potential, particularly as an agonist of the farnesoid X receptor. This receptor plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Linafexor's development is primarily focused on treating conditions such as primary biliary cholangitis and inflammatory bowel diseases. The compound is classified as investigational and has not yet received approval for clinical use.
Linafexor was initially developed by Cascade Pharmaceuticals and is characterized by its unique molecular structure. Its chemical formula is , with a molecular weight of approximately 571.43 g/mol. The compound is categorized under small molecules and has been assigned the DrugBank accession number DB18031, with the CAS number 2499656-04-9 .
The synthesis of Linafexor involves several key steps, including:
The reaction conditions typically require organic solvents, catalysts, and controlled temperatures to optimize yield and purity. For industrial production, methods are adapted for efficiency, including continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Linafexor's molecular structure can be represented as follows:
Linafexor can undergo various chemical reactions:
The specific products formed depend on the reaction conditions used .
Linafexor functions primarily by binding to and activating the farnesoid X receptor. Upon activation, this receptor regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. Key molecular targets include bile acid transporter genes and cholesterol 7 alpha-hydroxylase gene, leading to improved metabolic profiles .
Linafexor exhibits stability under specific conditions but may be sensitive to moisture or extreme temperatures during storage and handling .
Linafexor has several scientific applications:
Linafexor (also known as EYP001) is a potent non-bile acid farnesoid X receptor (FXR) agonist that binds to the ligand-binding domain (LBD) of FXRα, inducing conformational changes essential for receptor activation. FXR, a nuclear hormone receptor highly expressed in the liver and intestine, functions as a heterodimer with retinoid X receptor alpha (RXRα). Upon agonist binding, FXR undergoes a structural rearrangement that stabilizes helix 12 (H12) within its LBD, facilitating the displacement of corepressors (e.g., NCoR) and recruitment of coactivators (e.g., SRC-1). This conformational shift enables the FXR/RXRα heterodimer to bind to farnesoid X response elements (FXREs) in target genes, regulating bile acid homeostasis, glucose metabolism, and lipid synthesis [4] [10].
Linafexor’s agonism reduces hepatic de novo bile acid synthesis by suppressing CYP7A1 expression via two mechanisms:
| Compound | FXR Kd (nM) | FXR EC50 (nM) | Primary Structure Class |
|---|---|---|---|
| Linafexor | 15–30 | 20–50 | Non-steroidal |
| Obeticholic Acid | 99 | 99 | Steroidal |
| Cilofexor | 48 | 43 | Non-steroidal |
| GW4064 | 31 | 59 | Non-steroidal |
Linafexor’s scaffold optimizes key pharmacophoric elements required for high-affinity FXR binding:
Modifications to these regions significantly alter potency:
Linafexor exhibits >100-fold selectivity for FXR over related nuclear receptors:
Cross-reactivity profiling using radioligand binding assays confirms negligible interaction with 85% of the human kinome, GPCRome, and ion channels. However, linafexor shows moderate inhibition of ABCB11 (BSEP) at high concentrations (IC50 ~ 25 µM), a common trait among FXR agonists due to structural similarities with bile acids [4] [7].
Linafexor functions as an orthosteric agonist, competing directly with endogenous bile acids (e.g., CDCA) for the canonical ligand-binding pocket of FXR. This contrasts with allosteric modulators, which bind topographically distinct sites to fine-tune receptor activity:
| Property | Orthosteric Agonists (e.g., Linafexor) | Allosteric Modulators |
|---|---|---|
| Binding Site | Ligand-binding pocket (LBP) | Exosite (e.g., H11-H12 interface) |
| Endogenous Ligand | Displaces bile acids | No direct competition |
| Efficacy Ceiling | Full activation achievable | Submaximal modulation |
| Selectivity Drivers | Optimized LBP interactions | Species-specific exosite conservation |
| Structural Impact | Stabilizes H12 in active conformation | Alters H12 dynamics |
Orthosteric binding induces global conformational changes in FXR, quantified by hydrogen-deuterium exchange mass spectrometry (HDX-MS), which shows reduced deuterium uptake in H12 (40% protection) and the coactivator-binding groove. Allosteric modulators, conversely, cause localized perturbations (e.g., <15% protection in H12) insufficient for full coactivator recruitment [3] [6] [9].
Linafexor’s orthosteric mechanism ensures complete suppression of bile acid synthesis but may limit tissue-specific fine-tuning achievable with allosteric modulators, which offer spatial control in the gut-liver axis [9].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: